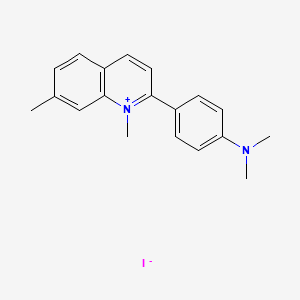
1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide is a quinolinium derivative known for its unique structural and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide typically involves the reaction of 1,7-dimethylquinoline with p-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the quinolinium iodide salt. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by the addition of iodine to form the iodide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium ring to a dihydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinolinium ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinolinium N-oxides, dihydroquinolines, and substituted quinolinium derivatives, which have diverse applications in organic synthesis and material science .
科学研究应用
1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide has several scientific research applications:
Nonlinear Optics: The compound exhibits significant third-order nonlinear optical properties, making it useful in optical communication and data storage.
Photonic Devices: It is used in the development of photonic devices due to its high optical transmission and low dielectric losses.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It serves as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide involves its interaction with molecular targets through its quinolinium core and dimethylamino group. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. Its nonlinear optical properties are attributed to the delocalization of π-electrons within the quinolinium ring, which enhances its interaction with light and other electromagnetic radiation .
相似化合物的比较
Similar Compounds
- 1-Ethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide
- 4-(1,7-Dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline iodide
- 2-(4-(Dimethylamino)phenyl)-1,3-dimethyl-1H-perimidin-3-ium iodide
Uniqueness
1,7-Dimethyl-2-(p-(dimethylamino)phenyl)quinolinium iodide is unique due to its specific substitution pattern on the quinolinium ring, which imparts distinct electronic and optical properties. Compared to similar compounds, it exhibits higher third-order nonlinear optical susceptibility and better thermal stability, making it more suitable for advanced photonic and optoelectronic applications .
属性
CAS 编号 |
25413-41-6 |
|---|---|
分子式 |
C19H21IN2 |
分子量 |
404.3 g/mol |
IUPAC 名称 |
4-(1,7-dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C19H21N2.HI/c1-14-5-6-16-9-12-18(21(4)19(16)13-14)15-7-10-17(11-8-15)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1 |
InChI 键 |
VKVVLRRNHXRKIG-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC2=C(C=C1)C=CC(=[N+]2C)C3=CC=C(C=C3)N(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
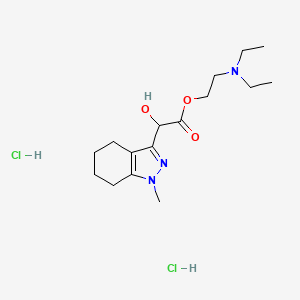
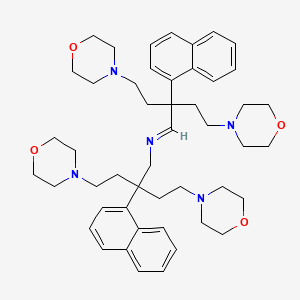


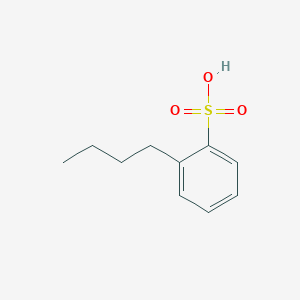
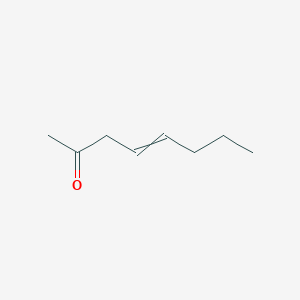
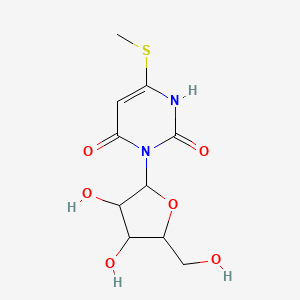
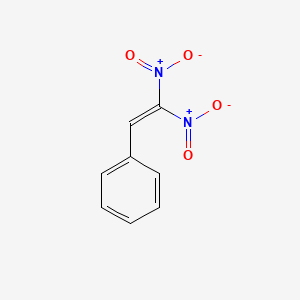

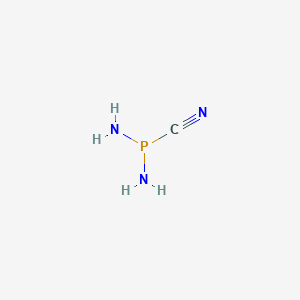
![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)
![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)
